molecular formula C14H16N2O2 B5217196 2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one

2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5217196
M. Wt: 244.29 g/mol
InChI Key: QMZRTCPAHCUITG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves the condensation of hydrazines with β-diketones or β-ketoesters in the presence of acid catalysts. Although specific synthesis details for this compound were not directly found, related work shows that Schiff base ligands similar in structure are prepared and characterized using methods like elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques (Hayvalı, Unver, & Svoboda, 2010). Such methods are critical for confirming the structure of synthesized compounds and understanding their tautomeric equilibria.

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is often confirmed using X-ray crystallography. Studies on similar compounds have demonstrated the crystal structure, highlighting the importance of intermolecular hydrogen bonding (C-H•••O and π•••π stacking interactions) in stabilizing the structure. These interactions are crucial for the crystallization and overall stability of the compound (Naveen et al., 2021).

Chemical Reactions and Properties

Pyrazolones undergo various chemical reactions, including tautomeric shifts, nucleophilic additions, and cyclization reactions. Their reactivity can be influenced by the substitution pattern on the pyrazolone ring. Although specific reactions for "2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one" are not provided, related studies on pyrazolone derivatives show how these compounds can participate in diverse chemical transformations, leading to a variety of products with potential biological activity (Thirunarayanan & Sekar, 2016).

Physical Properties Analysis

The physical properties of pyrazolone derivatives, including solubility, melting point, and crystalline structure, are essential for their application in different fields. While specific data for "2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one" was not identified, general trends suggest that the physical properties are significantly influenced by the nature of substituents and the overall molecular structure. For example, the crystallographic analysis reveals how molecular packing and hydrogen bonding interactions affect the solid-state structure (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrazolones, including acidity, basicity, and reactivity towards various reagents, are determined by their molecular structure. These properties are crucial for their utility in synthetic chemistry and pharmaceutical applications. The functional groups present in pyrazolones, such as the keto and hydroxyl groups, play a significant role in their chemical behavior and interactions with other molecules. Studies focusing on related pyrazolone compounds can provide insights into their chemical properties and potential applications (Bade & Vedula, 2015).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-propan-2-ylidenepyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8(2)12-13(17)15-16(14(12)18)11-6-5-9(3)10(4)7-11/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZRTCPAHCUITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(C)C)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-4-(propan-2-ylidene)pyrazolidine-3,5-dione

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